N-(4-(1H-tetrazol-1-yl)phenyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis analysis would involve a detailed step-by-step procedure of how the compound is synthesized from its starting materials.Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include reactions with other compounds under various conditions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as melting point, boiling point, solubility, stability, reactivity, and pH.Safety And Hazards
This involves studying the safety profile of the compound, including its toxicity, flammability, and environmental impact. It also involves understanding the precautions that need to be taken while handling the compound.
Future Directions
This involves discussing potential future research directions for the compound. This could include potential applications, further studies needed to understand its properties, or modifications that could improve its properties.
I hope this general approach helps you in your study of “N-(4-(1H-tetrazol-1-yl)phenyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide”. If you have any specific questions about these topics, feel free to ask!
properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-[4-(tetrazol-1-yl)phenyl]pyridazine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N8O/c33-24(26-20-6-8-21(9-7-20)32-17-25-29-30-32)22-10-11-23(28-27-22)31-14-12-19(13-15-31)16-18-4-2-1-3-5-18/h1-11,17,19H,12-16H2,(H,26,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHLTAWOKSNRAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NC4=CC=C(C=C4)N5C=NN=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-tetrazol-1-yl)phenyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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